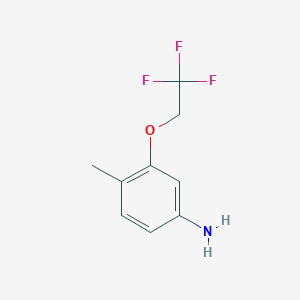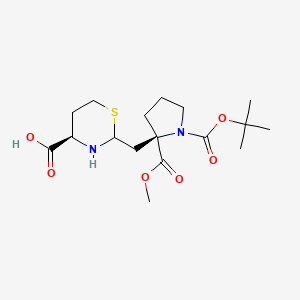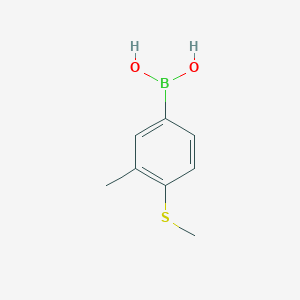
3-Methyl-4-(methylthio)phenylboronic acid
説明
“3-Methyl-4-(methylthio)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Molecular Structure Analysis
The molecular formula of “3-Methyl-4-(methylthio)phenylboronic acid” is C7H9BO2S . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . This structure allows boronic acids to act as Lewis acids and participate in various chemical reactions .
Chemical Reactions Analysis
Boronic acids are involved in various types of chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .
科学的研究の応用
Organic Synthesis and Catalysis
Phenylboronic acids, including derivatives like 3-Methyl-4-(methylthio)phenylboronic acid, are crucial in organic synthesis, particularly in cross-coupling reactions. A practical synthesis approach for biphenyl derivatives, which are key intermediates in producing anti-inflammatory and analgesic materials, showcases the use of phenylboronic acids in coupling reactions. This method emphasizes the challenges and solutions in synthesizing complex molecules efficiently and safely (Qiu et al., 2009).
Biosensors and Medical Applications
Recent progress in developing electrochemical biosensors based on phenylboronic acid derivatives highlights their potential in medical diagnostics. These biosensors selectively bind to diols, enabling the detection of glucose and glycoproteins, which is crucial for managing diabetes and other conditions. Such advancements underscore the importance of phenylboronic acids in creating sensitive and selective biosensors for health monitoring and disease diagnosis (Anzai, 2016).
Drug Delivery Systems
The development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery illustrates the innovative use of phenylboronic acids in pharmaceuticals. These materials can respond to changes in the environment, such as pH levels or glucose concentrations, to release drugs at targeted sites within the body. This technology is particularly promising for improving the efficacy and safety of treatments for chronic diseases like diabetes (Sato et al., 2011).
将来の方向性
特性
IUPAC Name |
(3-methyl-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDONWOZBIQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(methylthio)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



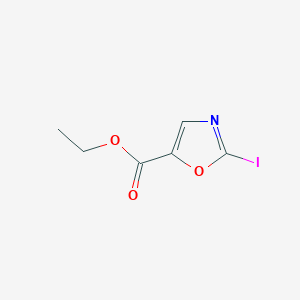
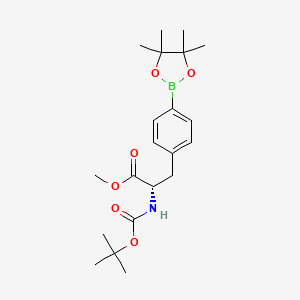
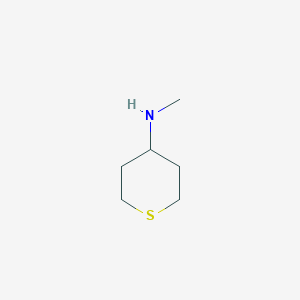
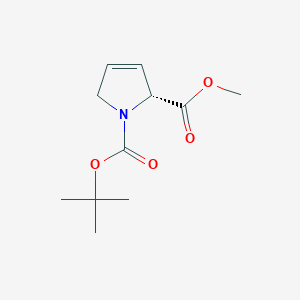
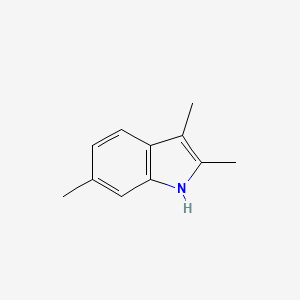
![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)
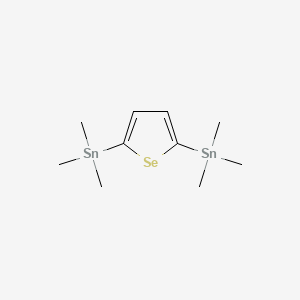
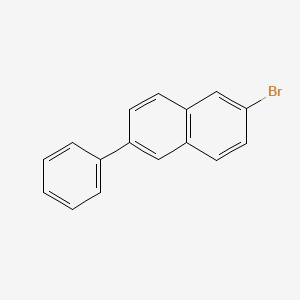
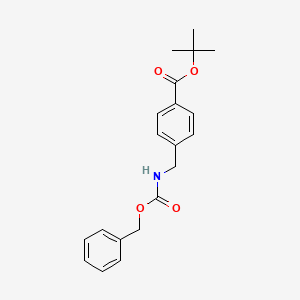
![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)
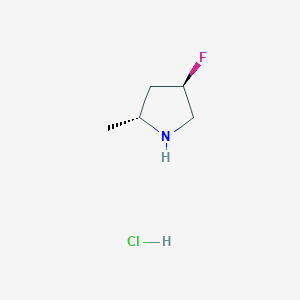
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)
